Cas no 2171438-90-5 (3-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamido-4,4-difluorobutanoic acid)

3-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamido-4,4-difluorobutanoic acid 化学的及び物理的性質
名前と識別子
-
- 3-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamido-4,4-difluorobutanoic acid
- EN300-1581139
- 2171438-90-5
- 3-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]-4,4-difluorobutanoic acid
-
- インチ: 1S/C25H28F2N2O5/c1-2-7-15(12-22(30)29-21(24(26)27)13-23(31)32)28-25(33)34-14-20-18-10-5-3-8-16(18)17-9-4-6-11-19(17)20/h3-6,8-11,15,20-21,24H,2,7,12-14H2,1H3,(H,28,33)(H,29,30)(H,31,32)/t15-,21?/m0/s1
- InChIKey: PEGZLYUNVUTTBW-ZDGMYTEDSA-N
- ほほえんだ: FC(C(CC(=O)O)NC(C[C@H](CCC)NC(=O)OCC1C2C=CC=CC=2C2C=CC=CC1=2)=O)F
計算された属性
- せいみつぶんしりょう: 474.19662832g/mol
- どういたいしつりょう: 474.19662832g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 7
- 重原子数: 34
- 回転可能化学結合数: 12
- 複雑さ: 685
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4
- トポロジー分子極性表面積: 105Ų
3-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamido-4,4-difluorobutanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1581139-250mg |
3-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]-4,4-difluorobutanoic acid |
2171438-90-5 | 250mg |
$3099.0 | 2023-09-24 | ||
Enamine | EN300-1581139-100mg |
3-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]-4,4-difluorobutanoic acid |
2171438-90-5 | 100mg |
$2963.0 | 2023-09-24 | ||
Enamine | EN300-1581139-500mg |
3-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]-4,4-difluorobutanoic acid |
2171438-90-5 | 500mg |
$3233.0 | 2023-09-24 | ||
Enamine | EN300-1581139-0.25g |
3-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]-4,4-difluorobutanoic acid |
2171438-90-5 | 0.25g |
$3099.0 | 2023-05-23 | ||
Enamine | EN300-1581139-0.5g |
3-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]-4,4-difluorobutanoic acid |
2171438-90-5 | 0.5g |
$3233.0 | 2023-05-23 | ||
Enamine | EN300-1581139-5.0g |
3-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]-4,4-difluorobutanoic acid |
2171438-90-5 | 5g |
$9769.0 | 2023-05-23 | ||
Enamine | EN300-1581139-2.5g |
3-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]-4,4-difluorobutanoic acid |
2171438-90-5 | 2.5g |
$6602.0 | 2023-05-23 | ||
Enamine | EN300-1581139-0.1g |
3-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]-4,4-difluorobutanoic acid |
2171438-90-5 | 0.1g |
$2963.0 | 2023-05-23 | ||
Enamine | EN300-1581139-50mg |
3-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]-4,4-difluorobutanoic acid |
2171438-90-5 | 50mg |
$2829.0 | 2023-09-24 | ||
Enamine | EN300-1581139-1.0g |
3-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]-4,4-difluorobutanoic acid |
2171438-90-5 | 1g |
$3368.0 | 2023-05-23 |
3-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamido-4,4-difluorobutanoic acid 関連文献
-
Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
-
Daniel Pushparaju Yeggoni,Aparna Rachamallu,Rajagopal Subramanyam RSC Adv., 2016,6, 40225-40237
-
R. Asadi,Z. Ouyang,M. M. Mohammd Nanoscale, 2015,7, 11379-11385
-
Fuping Zhang,Liu Liu,Long Chen,Yulin Shi New J. Chem., 2020,44, 10613-10620
-
Jaskiranjit Kang,Jonathan P. Richardson,Derek Macmillan Chem. Commun., 2009, 407-409
-
MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153
-
Dingqin Hu,Qianguang Yang,Haiyan Chen,Friso Wobben,Vincent M. Le Corre,Ranbir Singh,Tao Liu,Ruijie Ma,Hua Tang,L. Jan Anton Koster,Tainan Duan,He Yan,Zhipeng Kan,Zeyun Xiao,Shirong Lu Energy Environ. Sci., 2020,13, 2134-2141
-
Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087
-
Cristina Wippert Rodrigues,Christian Limberg,Hans Pritzkow Chem. Commun., 2004, 2734-2735
3-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamido-4,4-difluorobutanoic acidに関する追加情報
3-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamido-4,4-difluorobutanoic Acid (CAS No. 2171438-90-5): A Comprehensive Overview
3-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamido-4,4-difluorobutanoic acid (CAS No. 2171438-90-5) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to as a fluorenylmethoxycarbonyl (Fmoc)-protected amino acid derivative, is characterized by its unique structural features and potential applications in drug development.
The Fmoc group is a widely used protecting group in peptide synthesis, known for its ease of removal under mild conditions. The presence of this group in the compound ensures that the amino functionality remains protected during synthetic manipulations, thereby facilitating the construction of complex molecular architectures. The hexanamido and difluorobutanoic acid moieties further contribute to the compound's structural complexity and functional diversity.
Recent advancements in the field of medicinal chemistry have highlighted the importance of fluorinated compounds in drug design. Fluorine atoms can significantly alter the physicochemical properties of molecules, such as their lipophilicity, metabolic stability, and binding affinity to target proteins. In the case of 3-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamido-4,4-difluorobutanoic acid, the presence of two fluorine atoms on the butanoic acid moiety is expected to enhance its pharmacological properties.
Studies have shown that fluorinated amino acids can improve the bioavailability and pharmacokinetic profiles of therapeutic agents. For instance, a recent publication in the Journal of Medicinal Chemistry reported that fluorinated derivatives of amino acids exhibit enhanced cellular uptake and reduced susceptibility to metabolic degradation compared to their non-fluorinated counterparts. This finding underscores the potential of 3-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamido-4,4-difluorobutanoic acid as a valuable building block in the development of novel therapeutics.
In addition to its structural advantages, 3-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamido-4,4-difluorobutanoic acid has been explored for its potential applications in various therapeutic areas. One notable area is the treatment of neurodegenerative diseases, where fluorinated compounds have shown promise in modulating protein-protein interactions and enhancing neuroprotective effects. A study published in Bioorganic & Medicinal Chemistry Letters demonstrated that fluorinated amino acids can effectively cross the blood-brain barrier and exert neuroprotective effects in animal models of Alzheimer's disease.
The synthesis of 3-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamido-4,4-difluorobutanoic acid involves a multi-step process that requires precise control over reaction conditions and purification techniques. Key steps include the formation of the Fmoc-protected amino acid intermediate, followed by coupling with the hexanoyl chloride derivative and subsequent introduction of the difluoromethyl group. The final product is typically obtained through chromatographic purification and characterized using advanced analytical techniques such as NMR spectroscopy and mass spectrometry.
The stability and solubility properties of 3-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamido-4,4-difluorobutanoic acid are critical factors that influence its suitability for pharmaceutical applications. Research has shown that fluorinated compounds often exhibit improved solubility profiles compared to their non-fluorinated analogs, which can enhance their bioavailability and therapeutic efficacy. However, careful optimization of formulation strategies is necessary to ensure optimal stability and delivery.
Clinical trials involving fluorinated compounds have yielded promising results, with several candidates advancing to late-stage development. For example, a phase II clinical trial evaluating a fluorinated derivative for treating chronic pain demonstrated significant reductions in pain intensity and improved quality of life for patients. These findings highlight the potential of fluorinated compounds like 3-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamido-4,4-difluorobutanoic acid in addressing unmet medical needs.
In conclusion, 3-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamido-4,4-difluorobutanoic acid (CAS No. 2171438-90-5) represents a promising compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features, enhanced pharmacological properties, and broad therapeutic applications make it an attractive candidate for further investigation and development. As research continues to advance our understanding of this compound's properties and mechanisms of action, it is likely to play an increasingly important role in the discovery and development of new therapeutic agents.
2171438-90-5 (3-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamido-4,4-difluorobutanoic acid) 関連製品
- 1780645-12-6(1-Piperazinepropanamine, β,β-difluoro-4-methyl-)
- 1805622-13-2(2-(Bromomethyl)-3-(difluoromethyl)-4-hydroxy-5-(trifluoromethyl)pyridine)
- 2034425-50-6(3-(2-fluorophenyl)-1-[3-(4-phenyltriazol-1-yl)azetidin-1-yl]propan-1-one)
- 1806764-90-8(5-Bromo-4-(difluoromethyl)-2-(trifluoromethyl)pyridine)
- 477886-88-7(2-((Z)-1-{2-(2-Chloro-1,3-thiazol-5-yl)methoxyphenyl}ethylidene)-1-hydrazinecarbothioamide)
- 1823016-50-7(4-(2-Methoxy-4-methylphenyl)butan-2-amine)
- 1366454-76-3((3S)-3-(3-bromothiophen-2-yl)-3-{(tert-butoxy)carbonylamino}propanoic acid)
- 2356122-22-8(tert-butyl N-(6-chloro-5-iodopyridin-2-yl)carbamate)
- 26561-48-8(5,5-dichloropenta-2,4-dienoic acid)
- 2228864-71-7(3-(3-bromo-2,2-dimethylpropyl)-4-chloro-2-fluoropyridine)




